5-Bromo-2-ethyl-1,3-thiazole hydrochloride
Overview
Description
5-Bromo-2-ethyl-1,3-thiazole hydrochloride is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of a brominated compound with another reactant. For example, a group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues was produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol .Molecular Structure Analysis
Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .Chemical Reactions Analysis
Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Scientific Research Applications
Synthesis of Novel Compounds
5-Bromo-2-ethyl-1,3-thiazole hydrochloride serves as a critical precursor in the synthesis of a range of novel compounds. For example, it has been utilized in the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement of bromide by primary, secondary, and aryl amines, demonstrating its versatility in creating new chemical entities with potential pharmacological activities (Baker & Williams, 2003). Furthermore, its modification has led to the development of thiazolyl azo compounds, highlighting its utility in creating complex molecules with diverse functional groups (Jaber, Kyhoiesh, & Jawad, 2021).
Antimicrobial and Antifungal Activities
Compounds synthesized from this compound have been evaluated for their antimicrobial and antifungal properties. Research has shown that certain derivatives exhibit promising activity against microbial and fungal strains, indicating the potential for developing new antibacterial and antifungal agents. This application is crucial in the ongoing search for new treatments against resistant strains of microorganisms (Shirai, Endo, Maseda, & Omasa, 2013).
Development of Bioactive Molecules
The synthesis of bioactive molecules utilizing this compound as a starting material has been a significant area of research. These molecules have been explored for various biological activities, including antiamoebic activity, showcasing the compound's role in contributing to the development of potentially therapeutic agents. The research underscores the importance of this chemical in generating compounds with specific biological properties, offering avenues for the development of new drugs (Shirai et al., 2013).
Safety and Hazards
While specific safety and hazard information for 5-Bromo-2-ethyl-1,3-thiazole hydrochloride is not available, general precautions for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Some thiazole compounds have shown significant analgesic and anti-inflammatory activities .
properties
IUPAC Name |
5-bromo-2-ethyl-1,3-thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS.ClH/c1-2-5-7-3-4(6)8-5;/h3H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAXSLCMHZEYJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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